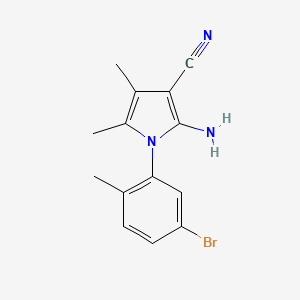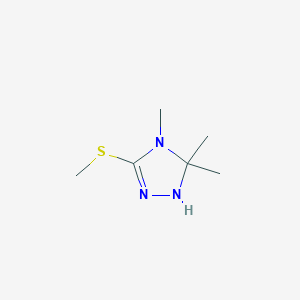![molecular formula C10H14N4O B12875961 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with various functional groups attached. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in medicinal chemistry .
Métodos De Preparación
The synthesis of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound, followed by functional group modifications. For instance, a base-mediated cyclization of a bromo-iodopyridine precursor can yield the pyrrolopyridine core, which is then further modified to introduce the methoxy and methyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine ring. Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .
Comparación Con Compuestos Similares
Similar compounds to 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide include other pyrrolopyridine derivatives such as:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 1H-Pyrrolo[2,3-b]pyridine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities .
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
7-methoxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboximidamide |
InChI |
InChI=1S/C10H14N4O/c1-6-9(15-2)8-5-14(10(11)12)4-7(8)3-13-6/h3H,4-5H2,1-2H3,(H3,11,12) |
Clave InChI |
AUDRCNRVMNGKQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2CN(CC2=C1OC)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


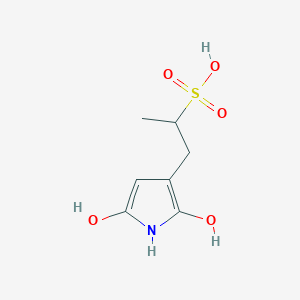
![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
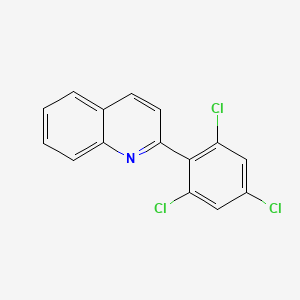


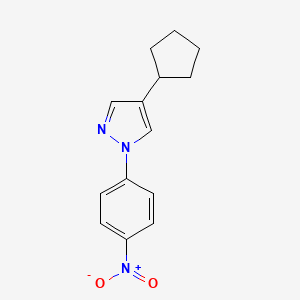
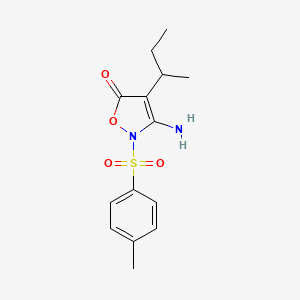
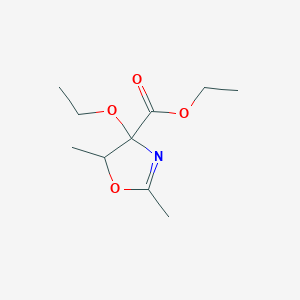

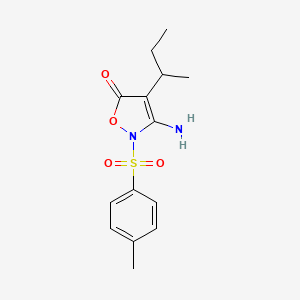
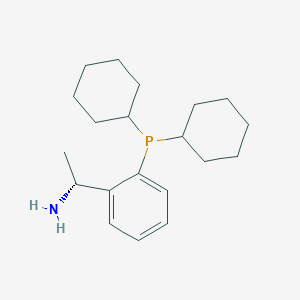
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
